3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Electronic properties Structure-activity relationships Medicinal chemistry

3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione (molecular formula C₁₆H₁₅N₃OS, CAS 1159692-83-7 for the regioisomeric 3-methoxy analogue; purity typically ≥95%) belongs to the 1,3,5-triazine-2-thione class. The compound features a partially saturated triazine ring with a thione group at position 2, a phenyl substituent at position 6, and a 4-methoxyphenyl substituent at position This subclass of dihydro-1,3,5-triazine-2-thiones has been investigated as a scaffold for antimicrobial and antiparasitic applications, though published quantitative data specifically for the 4-methoxy derivative remain sparse relative to its 4-methyl, 4-chloro, and 4-fluoro congeners.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B12223539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-11-17-15(18-16(19)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,21)
InChIKeyLJYKPMUDPGWXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione – Compound Identity and Core Characteristics for Research Sourcing


3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione (molecular formula C₁₆H₁₅N₃OS, CAS 1159692-83-7 for the regioisomeric 3-methoxy analogue; purity typically ≥95%) belongs to the 1,3,5-triazine-2-thione class . The compound features a partially saturated triazine ring with a thione group at position 2, a phenyl substituent at position 6, and a 4-methoxyphenyl substituent at position 3. This subclass of dihydro-1,3,5-triazine-2-thiones has been investigated as a scaffold for antimicrobial and antiparasitic applications, though published quantitative data specifically for the 4-methoxy derivative remain sparse relative to its 4-methyl, 4-chloro, and 4-fluoro congeners.

Why 3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione Cannot Be Replaced by Common 1,3,5-Triazine-2-thione Derivatives


Close structural analogues — including 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione [1] and 3-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione — differ by a single substituent on the N3-phenyl ring (methyl or chloro vs. methoxy). This substitution alters electronic character (Hammett σₚ of –0.27 for OCH₃ vs. –0.17 for CH₃ and +0.23 for Cl) and hydrogen-bond acceptor capacity, parameters known to modulate target binding and physicochemical properties within triazine series. Consequently, biological potency data obtained for the methyl or chloro analogues cannot be assumed to translate to the 4-methoxy derivative. The evidence items below document where quantitative differentiation exists and where it remains uncharacterized.

Quantitative Differentiation Evidence for 3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione vs. In-Class Analogues


Electron-Donating Capacity Differentiation: Hammett Substituent Constant Comparison

The 4-methoxy substituent on the N3-phenyl ring is a stronger electron donor (Hammett σₚ = –0.27) than the 4-methyl group (σₚ = –0.17) present in the closest commercially catalogued analogue, 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione [1]. This difference is established from standard substituent constant tables and is independent of assay context. No direct head-to-head biological comparison of the two compounds has been published.

Electronic properties Structure-activity relationships Medicinal chemistry

Hydrogen-Bond Acceptor Capacity: A Differentiating Feature vs. Methyl and Chloro Congeners

The methoxy oxygen of the target compound introduces an additional hydrogen-bond acceptor (HBA) site absent in the 4-methyl analogue (0 HBA from the substituent) and distinct from the 4-chloro analogue (weak halogen-bond donor) [1]. The GLASS database lists 2 HBA for the 4-methyl congener; the 4-methoxy derivative is predicted to have 3 HBA (thione S, triazine ring N, and methoxy O).

Hydrogen bonding Drug design Physicochemical properties

GPCR Interaction Profile of the 4-Methyl Analogue and Implications for 4-Methoxy Selectivity

The 4-methyl analogue 3-(4-methylphenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione has documented interactions with human β₂-adrenergic receptor (ADRB2) and glucagon-like peptide 1 receptor (GLP1R) in the GLASS GPCR-ligand association database [1]. The 4-methoxy derivative's GPCR interaction profile has not been experimentally determined. The methoxy substitution could alter GPCR binding selectivity relative to the methyl analogue, but this remains untested.

GPCR Off-target profiling Biological selectivity

High-Priority Application Scenarios for 3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione Based on Current Evidence


Structure-Activity Relationship (SAR) Expansion of 1,3,5-Triazine-2-thione Antimicrobial Series

The compound serves as an electron-rich N3-aryl variant for SAR studies where the methoxy group's stronger electron-donating character (σₚ = –0.27) is hypothesized to enhance antibacterial potency relative to the 4-methyl analogue. Published work on related dihydrotriazine scaffolds demonstrates MIC values as low as 2.1 µmol/L against MRSA for optimized derivatives [1], providing a benchmark against which the 4-methoxy derivative can be evaluated.

Solubility-Critical Assay Development Requiring Enhanced Hydrogen-Bond Acceptor Capacity

The predicted additional hydrogen-bond acceptor site (methoxy oxygen) relative to the 4-methyl analogue may improve aqueous solubility [2]. This makes the compound a candidate for biochemical or cell-based assays where precipitation of the more hydrophobic methyl congener has been problematic.

Negative Control or Selectivity Probe Paired with 4-Methyl Analogue for GPCR Studies

The 4-methyl congener has documented GPCR interactions (ADRB2, GLP1R) [2]. The 4-methoxy derivative, with altered electronic and hydrogen-bonding properties, could serve as a selectivity control to assess whether the GPCR activity of the methyl analogue is substituent-dependent or scaffold-driven.

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